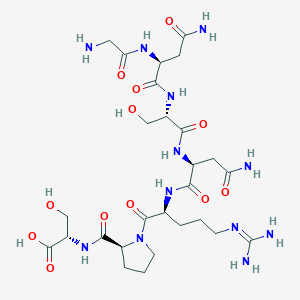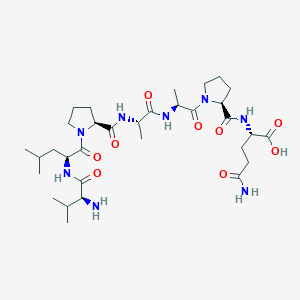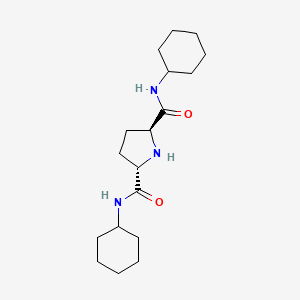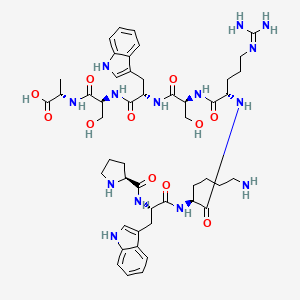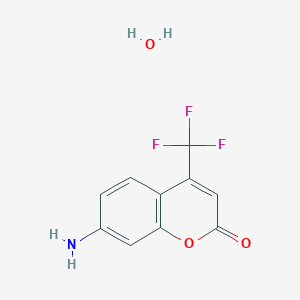
7-Amino-4-(trifluoromethyl)chromen-2-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-(trifluoromethyl)chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-4-(trifluoromethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Medicine: Investigated for its potential use in drug development, particularly in the detection of proteinases.
Industry: Suitable as a laser dye and in the development of optical sensors.
Wirkmechanismus
The mechanism of action of 7-amino-4-(trifluoromethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by absorbing light at a specific wavelength and emitting light at a different wavelength. This property is utilized in the detection of proteolytic enzymes, where the compound is cleaved by the enzyme, resulting in a measurable fluorescent signal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-4-methylcoumarin
- 4-Trifluoromethyl-7-aminocoumarin
- 7-Amino-4-(trifluoromethyl)-2-benzopyrone
Uniqueness
7-Amino-4-(trifluoromethyl)chromen-2-one is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly suitable for use as a fluorescent marker. This distinguishes it from other similar compounds that may not possess the same level of fluorescence or stability .
Eigenschaften
CAS-Nummer |
206769-89-3 |
|---|---|
Molekularformel |
C10H8F3NO3 |
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
7-amino-4-(trifluoromethyl)chromen-2-one;hydrate |
InChI |
InChI=1S/C10H6F3NO2.H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;/h1-4H,14H2;1H2 |
InChI-Schlüssel |
XBYVTAXAWUPFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
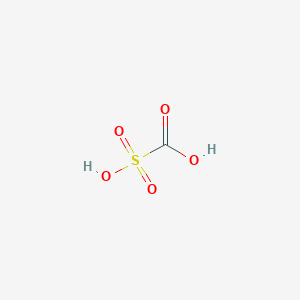
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)

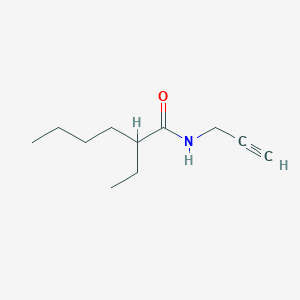
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
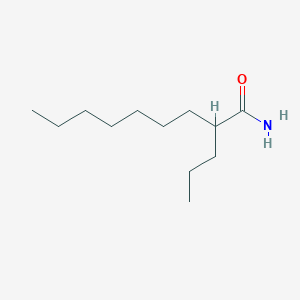
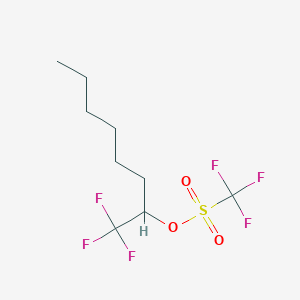
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
